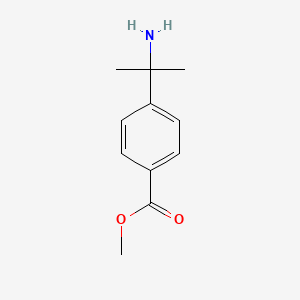

Methyl 4-(1-amino-1-methylethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-aminopropan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUZHYFEMUJDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate

Abstract

Methyl 4-(1-amino-1-methylethyl)benzoate is a valuable building block in medicinal chemistry and drug discovery, belonging to the class of α,α-disubstituted α-amino acid esters. These structures are of significant interest due to their ability to induce conformational constraints in peptides and their presence in various biologically active molecules.[1][2] This guide provides a detailed exploration of a primary synthetic pathway for this compound, focusing on the robust and efficient Ritter reaction. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, and discuss the purification and characterization of the final compound. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this synthesis.

Introduction: The Significance of α,α-Disubstituted Amino Esters

The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry. Among these, α,α-disubstituted amino acids and their corresponding esters have garnered considerable attention. The presence of a quaternary carbon at the α-position introduces significant steric hindrance, which can lock the peptide backbone into specific conformations. This structural feature is highly desirable for designing peptides with enhanced metabolic stability, receptor selectivity, and biological activity. This compound, as a derivative of 4-aminobenzoic acid (PABA), combines the structural rigidity of an α,α-disubstituted amino group with a versatile aromatic ester functionality, making it an attractive starting material for more complex molecular architectures.[3][4]

Primary Synthesis Pathway: A Two-Step Approach via the Ritter Reaction

A logical and efficient pathway to this compound involves two key stages:

-

Formation of the Tertiary Alcohol Precursor : Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate.

-

Installation of the Amino Group : Conversion of the tertiary alcohol to the target amine via the Ritter Reaction.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Stage 1: Synthesis of the Tertiary Alcohol Precursor

The critical precursor for the Ritter reaction is the tertiary alcohol, Methyl 4-(1-hydroxy-1-methylethyl)benzoate. This can be reliably synthesized via a Grignard reaction, where a methyl Grignard reagent is added to the ketone functionality of Methyl 4-acetylbenzoate.

The Grignard reaction is a powerful carbon-carbon bond-forming reaction. It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of a ketone. The reaction must be carried out under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by acidic protons from water.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-acetylbenzoate | 178.18 | 17.8 g | 0.1 |

| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 37 mL | 0.11 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Saturated aq. NH₄Cl | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

A 500 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

-

Methyl 4-acetylbenzoate (17.8 g, 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and added to the flask.

-

The solution is cooled to 0 °C in an ice-water bath.

-

Methylmagnesium bromide solution (37 mL of 3.0 M solution in diethyl ether, 0.11 mol) is added to the dropping funnel and then added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Grignard reaction for tertiary alcohol precursor synthesis.

Stage 2: The Ritter Reaction for Amine Synthesis

With the tertiary alcohol in hand, the crucial amino group can be installed using the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which in this case is a carbocation generated from the tertiary alcohol in the presence of a strong acid.[5][6]

The Ritter reaction proceeds through several key steps:[6][7]

-

Carbocation Formation : The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), followed by the loss of a water molecule to form a stable tertiary carbocation.

-

Nucleophilic Attack by Nitrile : The lone pair on the nitrogen atom of the nitrile (e.g., acetonitrile) attacks the electrophilic carbocation, forming a nitrilium ion intermediate.

-

Hydrolysis : The reaction mixture is worked up with water. Water acts as a nucleophile, attacking the carbon of the nitrilium ion. Subsequent tautomerization and deprotonation lead to the formation of an N-substituted amide.

-

Amide Hydrolysis (Optional but necessary here) : The resulting amide is then hydrolyzed under acidic or basic conditions to yield the desired primary amine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-(1-hydroxy-1-methylethyl)benzoate | 194.23 | 19.4 g | 0.1 |

| Acetonitrile | 41.05 | 41.5 mL | 0.8 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 11 mL | 0.2 |

| Sodium Hydroxide (for workup) | 40.00 | - | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

A 500 mL flask is charged with acetonitrile (41.5 mL) and cooled to 0 °C in an ice bath.

-

Concentrated sulfuric acid (11 mL) is added slowly and dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

A solution of Methyl 4-(1-hydroxy-1-methylethyl)benzoate (19.4 g, 0.1 mol) in 50 mL of acetonitrile is added dropwise to the acidic mixture over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is carefully poured onto 200 g of crushed ice.

-

The aqueous solution is then basified to a pH > 10 by the slow addition of concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath. This step hydrolyzes the intermediate amide and deprotonates the amine.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.

-

Further purification can be achieved via column chromatography or distillation under reduced pressure.

Sources

- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methyl 4-(1-amino-1-methylethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Methyl 4-(1-amino-1-methylethyl)benzoate, also recognized by the alternative name Methyl 4-(2-amino-2-propyl)benzoate and identified by the CAS Number 79361-96-9 , is a versatile organic compound that has garnered significant interest within the realms of pharmaceutical research and medicinal chemistry. Its unique structural features, comprising a benzoate ester functional group and a tertiary amine, position it as a valuable scaffold and intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and its emerging role in the landscape of drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental characteristics of this compound is paramount for its effective utilization in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79361-96-9 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Alternative Name | methyl 4-(2-amino-2-propyl)benzoate | N/A |

| Appearance | (Expected) White to off-white solid | General knowledge |

| Solubility | (Expected) Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General knowledge |

The Strategic Importance in Drug Design and Development

The structural motif of an amino-substituted benzoic acid ester is a recurring theme in a multitude of biologically active molecules. The presence of the gem-dimethyl group on the ethylamino substituent in this compound offers several advantages in drug design:

-

Steric Hindrance: The bulky dimethyl group can provide steric shielding, which can influence the molecule's interaction with biological targets and potentially enhance selectivity.

-

Metabolic Stability: The quaternary carbon atom can be less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile of the final drug candidate.

-

Lipophilicity Modulation: The overall structure contributes to the lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific, publicly available information on the direct therapeutic applications of this compound is limited, its role as a "useful research chemical" points towards its application as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Benzoate derivatives, in general, are known to be integral components in the development of a wide range of therapeutics.

Synthesis and Reaction Pathways

The synthesis of this compound is not extensively detailed in readily available literature, which is common for specialized research chemicals. However, based on fundamental organic chemistry principles, a plausible synthetic route can be conceptualized. A common approach to similar structures involves the esterification of the corresponding carboxylic acid.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Esterification Procedure

The following is a generalized protocol for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 4-(1-amino-1-methylethyl)benzoic acid, in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound (CAS 79361-96-9) represents a key molecular entity with significant potential in the field of drug discovery. Its unique structural characteristics make it an attractive building block for the synthesis of novel therapeutic agents. While the currently available public information is somewhat limited, its classification as a research chemical suggests its active use in proprietary drug development programs. Further research and publication of its applications will undoubtedly shed more light on the full potential of this versatile compound. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such specialized building blocks in the synthetic chemist's toolbox cannot be overstated.

References

[1] Accela ChemBio Inc. Methyl 4-(2-Amino-2-propyl)benzoate. [Link] (accessed Jan 18, 2026).

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 4-(1-amino-1-methylethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Methyl 4-(1-amino-1-methylethyl)benzoate, a compound of significant interest as a building block in medicinal chemistry and materials science. This document delineates the synthesis, physicochemical properties, and detailed spectroscopic characterization of the title compound. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a definitive structural profile. The rationale behind synthetic strategies, specifically the Ritter reaction, is discussed to provide field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented to serve as self-validating systems for reproducible outcomes.

Introduction and Physicochemical Properties

This compound is a para-substituted aromatic compound featuring a methyl ester and a tertiary amine functional group. This unique combination of an electron-withdrawing ester and an electron-donating amino group on a rigid benzene scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and functional polymers. The tertiary nature of the benzylic amine offers steric hindrance that can influence reaction selectivity and molecular conformation.

Core Molecular Features

The molecule's structure is characterized by:

-

A 1,4-disubstituted benzene ring , which imparts planarity and rigidity.

-

A methyl ester group (-COOCH₃) , which acts as a hydrogen bond acceptor and can undergo hydrolysis or amidation.

-

A 1-amino-1-methylethyl group (-C(CH₃)₂NH₂) , a bulky, basic moiety containing a primary amine that serves as a key nucleophilic center and hydrogen bond donor.

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [2] |

| CAS Number | 134333-35-6 | N/A |

| Appearance | White to Off-White Solid (Predicted) | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO, Methanol (Predicted) | [3] |

| pKa | ~9-10 (Amine, Predicted) | [3] |

Synthesis and Mechanistic Rationale

The synthesis of α,α-disubstituted α-amino acids and their derivatives is a cornerstone of organic synthesis. For this compound, the Ritter reaction stands out as a highly effective and convergent approach. This reaction facilitates the formation of a C-N bond by reacting a nitrile with a substrate capable of forming a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[4][5]

The causality behind this choice is twofold:

-

Carbocation Stability: The precursor, methyl 4-(1-hydroxy-1-methylethyl)benzoate, readily forms a stable tertiary benzylic carbocation under strong acid conditions, which is a prerequisite for a successful Ritter reaction.[6][7]

-

Atom Economy: The reaction is highly atom-economical, directly converting the hydroxyl group to a protected amine in a single, efficient step.

Synthetic Workflow Diagram

The logical flow from the starting material to the final product via the Ritter reaction is depicted below.

Caption: Synthetic workflow for this compound via the Ritter Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Ritter reaction.[8][9]

-

Reaction Setup: To a stirred solution of methyl 4-(1-hydroxy-1-methylethyl)benzoate (1.0 eq) in acetonitrile (5-10 volumes) at 0 °C under an inert nitrogen atmosphere, slowly add concentrated sulfuric acid (2.0 eq).

-

Expert Insight: The use of acetonitrile as both solvent and reactant maximizes reaction efficiency. The dropwise addition of acid at low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Neutralization: Carefully pour the reaction mixture over crushed ice and basify to pH > 10 with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Trustworthiness Check: This step quenches the reaction and hydrolyzes the intermediate N-acetyl compound to the desired primary amine. The basic pH ensures the amine is in its free base form for extraction.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[10]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amine.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The expected data provides a fingerprint for sample validation.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOCH₃) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₂NH₂) | Shielded relative to the other aromatic protons. |

| ~ 3.90 | Singlet | 3H | -COOCH ₃ | Typical chemical shift for methyl ester protons.[11] |

| ~ 1.60 | Singlet | 6H | -C(CH ₃)₂NH₂ | Protons of the two equivalent methyl groups on the tertiary carbon. |

| ~ 1.50 | Singlet (broad) | 2H | -NH ₂ | Amine protons often appear as a broad singlet and can exchange with D₂O. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167.0 | C =O | Ester carbonyl carbon. |

| ~ 152.0 | Ar-C -C(CH₃)₂NH₂ | Quaternary aromatic carbon attached to the aminoalkyl group. |

| ~ 129.5 | Ar-C H (ortho to -COOCH₃) | Aromatic CH carbons. |

| ~ 128.0 | Ar-C -COOCH₃ | Quaternary aromatic carbon attached to the ester group. |

| ~ 124.5 | Ar-C H (ortho to -C(CH₃)₂NH₂) | Aromatic CH carbons. |

| ~ 55.0 | -C (CH₃)₂NH₂ | Quaternary aliphatic carbon. |

| ~ 52.0 | -COOC H₃ | Methyl ester carbon. |

| ~ 29.0 | -C(C H₃)₂NH₂ | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3380 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | [12] |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (methyl) | [12] |

| ~ 1720 | C=O Stretch | Ester Carbonyl | |

| ~ 1610, 1500 | C=C Stretch | Aromatic Ring | |

| 1280 - 1250 | C-O Stretch (asymmetric) | Ester C-O | |

| ~ 850 | C-H Bend (out-of-plane) | 1,4-disubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment is expected at m/z = 178, resulting from the characteristic alpha-cleavage and loss of a methyl group (•CH₃) from the parent ion. Another significant peak at m/z = 58, corresponding to [C(CH₃)₂NH₂]⁺, would strongly support the proposed structure.

Reactivity and Applications

This compound is a bifunctional molecule whose reactivity is dominated by its primary amine and methyl ester groups.

-

Amine Reactivity: The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. This functionality is crucial for introducing the molecule into larger scaffolds during drug synthesis.

-

Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing a handle for further modification, such as amide bond formation. It can also be reduced to a primary alcohol.

This dual functionality makes it a valuable intermediate in the synthesis of compounds with potential biological activity, such as enzyme inhibitors or receptor ligands, where the rigid, substituted phenyl ring can serve as a core scaffold.

Conclusion

This guide has established the definitive molecular structure of this compound through a detailed analysis of its synthesis and comprehensive spectroscopic characterization. The presented synthesis protocol, based on the mechanistically sound Ritter reaction, offers a reliable and efficient route to this valuable chemical intermediate. The compiled spectroscopic data serves as an authoritative reference for researchers and quality control analysts. The unique structural features and bifunctional nature of this compound underscore its potential as a versatile building block in the fields of pharmaceutical development and advanced material synthesis.

References

-

PubChem. Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

PubChem. Methylethyl 4-[(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

Organic Chemistry Portal. Ritter Reaction. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

-

NIST. Methyl 4(methylamino)benzoate. NIST WebBook. Accessed January 19, 2026. [Link]

- Google Patents. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

-

PubChem. Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Cheméo. Chemical Properties of trichlorotoluene (CAS 30583-33-6). Cheméo. Accessed January 19, 2026. [Link]

-

Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. [Link]

-

Wikipedia. Ritter reaction. Wikipedia. Accessed January 19, 2026. [Link]

- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

-

OpenOChem Learn. Ritter Reaction. OpenOChem Learn. Accessed January 19, 2026. [Link]

-

Organic Chemistry Portal. Ritter Reaction PDF. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... ResearchGate. Accessed January 19, 2026. [Link]

-

ChemSynthesis. methyl 2-amino-4-isopropylbenzoate. ChemSynthesis. Accessed January 19, 2026. [Link]

-

NROChemistry. Ritter Reaction. NROChemistry. Accessed January 19, 2026. [Link]

-

Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. Accessed January 19, 2026. [Link]

-

PubChem. Methyl 4-aminobenzoate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

PubChem. Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinecarboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

Sources

- 1. Methylethyl 4-[(methylsulfonyl)amino]benzoate | C11H15NO4S | CID 6470478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-(1-AMINO-1-METHYLETHYL)-N-(4-FLUOROBENZYL)-5-HYDROXY-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-4-CARBOXAMIDE | 518048-03-8 [chemicalbook.com]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 7. Ritter Reaction | NROChemistry [nrochemistry.com]

- 8. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 11. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(1-amino-1-methylethyl)benzoate

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 4-(1-amino-1-methylethyl)benzoate, a compound of interest in pharmaceutical and chemical research. As no comprehensive public spectral data for this specific molecule is readily available, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings and practical methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided are based on established principles and spectral data from analogous structures, ensuring a scientifically rigorous foundation for analysis.

Molecular Structure and Spectroscopic Overview

This compound is a para-substituted aromatic compound featuring a methyl ester and a 1-amino-1-methylethyl group. This unique combination of functional groups dictates its chemical and physical properties, and consequently, its spectroscopic signature. Understanding the interplay between the electron-withdrawing methyl ester and the electron-donating amino group, transmitted through the benzene ring, is crucial for interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the gem-dimethyl protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ha) | ~7.8-8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing methyl ester group are deshielded. |

| Aromatic (Hb) | ~7.3-7.5 | Doublet | 2H | Protons ortho to the electron-donating alkylamino group are shielded relative to Ha. |

| Methyl Ester (-OCH₃) | ~3.8-3.9 | Singlet | 3H | Typical range for methyl esters of benzoic acids. |

| Gem-dimethyl (-C(CH₃)₂) | ~1.5-1.6 | Singlet | 6H | Shielded aliphatic protons, appearing as a singlet due to the absence of adjacent protons. |

| Amine (-NH₂) | ~1.5-2.5 | Broad Singlet | 2H | Chemical shift can vary with concentration and solvent; often appears as a broad signal due to quadrupole broadening and exchange. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for its versatility. However, if the amine protons are of particular interest, DMSO-d₆ can be used to slow down the proton exchange, resulting in a sharper signal.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or higher for good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~166-168 | Typical for aromatic esters. |

| Aromatic (C-COOCH₃) | ~128-130 | Quaternary carbon attached to the ester, slightly deshielded. |

| Aromatic (CH, ortho to -COOCH₃) | ~129-131 | Deshielded by the ester group. |

| Aromatic (CH, ortho to -C(CH₃)₂NH₂) | ~124-126 | Shielded by the alkylamino group. |

| Aromatic (C-C(CH₃)₂NH₂) | ~150-155 | Quaternary carbon attached to the alkylamino group, significantly deshielded by the nitrogen and the alkyl groups. |

| Methyl Ester (-OCH₃) | ~51-53 | Typical for methyl esters. |

| Quaternary (-C(CH₃)₂NH₂) | ~55-60 | Aliphatic quaternary carbon attached to a nitrogen atom. |

| Gem-dimethyl (-C(CH₃)₂) | ~28-32 | Shielded aliphatic carbons. |

Causality in Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for all carbon signals, simplifying the spectrum. For distinguishing between quaternary, CH, CH₂, and CH₃ carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR processing.

Caption: Key ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amine) | 3300-3500 | Medium, two bands | Characteristic for a primary amine (symmetric and asymmetric stretching).[1][2] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak | Typical for C-H bonds on a benzene ring.[3] |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | From the methyl groups. |

| C=O Stretch (Ester) | 1715-1730 | Strong | Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[3][4] |

| N-H Bend (Amine) | 1580-1650 | Medium to strong | Characteristic for a primary amine.[1] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium, multiple bands | Skeletal vibrations of the benzene ring. |

| C-O Stretch (Ester) | 1250-1310 and 1100-1130 | Strong | Aromatic esters typically show two strong C-O stretching bands.[4] |

| C-N Stretch | 1250-1335 | Medium to strong | For aromatic amines.[1] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest and quickest method.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected to be observed at m/z = 193, corresponding to the molecular weight of the compound. Given the presence of the stable aromatic ring, this peak should be reasonably abundant.

-

Nitrogen Rule: The molecular weight is odd (193), which is consistent with the presence of one nitrogen atom.[2]

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A primary fragmentation is the loss of a methyl radical from the isopropyl group to form a stable benzylic cation at m/z = 178. This is a common fragmentation for compounds with a tertiary carbon adjacent to an aromatic ring.

-

Loss of the methoxy group (•OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z = 162.

-

Formation of the tropylium ion: Aromatic compounds with alkyl substituents can rearrange to form the tropylium ion at m/z = 91, although this may be less favored than fragmentation at the amino-substituted side chain.

-

Benzylic cleavage: The most significant fragmentation is likely the cleavage of the C-C bond between the quaternary carbon and the benzene ring, leading to the formation of a stable iminium ion.

-

Caption: A plausible major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). For a more volatile sample, gas chromatography (GC-MS) could be an option.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to give a strong [M+H]⁺ ion at m/z = 194. Electron ionization (EI) would lead to more extensive fragmentation and a visible molecular ion peak at m/z = 193.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Tandem MS (MS/MS): To confirm the structure, select the molecular ion (or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides definitive structural information.[5][6]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing parallels with structurally similar compounds, researchers can confidently approach the characterization of this molecule. The experimental protocols outlined herein represent standard, robust methods for acquiring high-quality spectral data, ensuring both accuracy and reliability in drug development and chemical research.

References

-

Flammang, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(9), 1039-1049. Available at: [Link]

-

Chem LibreTexts. (2023). IR: amines. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

-

Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1749-1758. Available at: [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

-

Oregon State University. Spectroscopy of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. 4-tert-Butylaniline. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of Methyl 4-(1-amino-1-methylethyl)benzoate

Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the prospective biological activities of Methyl 4-(1-amino-1-methylethyl)benzoate, a compound with a unique structural framework. While direct experimental data on this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its structural congeners provides a fertile ground for hypothesizing its potential pharmacological profile. This document serves as a roadmap for researchers, offering a structured approach to investigating the biological significance of this intriguing molecule, grounded in established principles of medicinal chemistry and pharmacology.

Molecular Architecture and Physicochemical Properties

This compound is a derivative of p-aminobenzoic acid (PABA), a well-established pharmacophore in medicinal chemistry.[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester group at position 4 and a 1-amino-1-methylethyl group.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Note: These properties are predicted using computational models and provide a preliminary understanding of the molecule's characteristics.

The presence of both a lipophilic methyl ester and a polar amino group suggests that the molecule may possess balanced solubility, a desirable trait for drug candidates. The gem-dimethyl group on the ethylamino side chain can impart steric hindrance, which may influence its metabolic stability and interaction with biological targets.

Postulated Biological Activities Based on Structural Analogs

The PABA scaffold is a versatile building block for a wide array of biologically active compounds.[1][2] By examining the known activities of structurally related molecules, we can infer the potential therapeutic avenues for this compound.

Antimicrobial and Antifungal Potential

Derivatives of 4-aminobenzoic acid have demonstrated significant antimicrobial and antifungal properties.[2][3] The mechanism often involves the inhibition of folate synthesis in microorganisms, a pathway essential for their survival.[4] PABA is a crucial precursor in the synthesis of folic acid in many bacteria and fungi.[2]

It is plausible that this compound could act as an antagonist of PABA, thereby disrupting folate metabolism in susceptible pathogens. The structural similarity to PABA could allow it to bind to dihydropteroate synthase (DHPS), a key enzyme in the folate pathway, without leading to the formation of a functional folic acid analog.[4]

Cytotoxic and Anticancer Activity

Several Schiff bases derived from 4-aminobenzoic acid have exhibited notable cytotoxicity against cancer cell lines.[2] The introduction of various substituents on the PABA core can modulate this activity. Furthermore, derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5]

The structural features of this compound could contribute to cytotoxic effects through various mechanisms, including the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Cholinesterase Inhibition and Neuroprotective Effects

Novel p-aminobenzoic acid derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[6] These compounds have shown the ability to reverse cognitive deficits in preclinical models.[6]

The presence of an amino group and the overall molecular architecture of this compound suggest that it could potentially interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is essential. The following workflows outline the key steps for a comprehensive investigation.

Figure 1: A general experimental workflow for the biological evaluation of this compound.

Synthesis and Characterization

The initial step involves the chemical synthesis of this compound. Various synthetic routes can be envisioned, potentially starting from 4-aminobenzoic acid or its derivatives.[7][8] Following synthesis, rigorous purification and structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial to confirm the identity and purity of the compound.

In Vitro Screening Protocols

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under optimal growth conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

To determine the MBC/MFC, subculture the contents of wells showing no growth onto agar plates and incubate. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.

-

-

Objective: To assess the cytotoxic potential of the compound against various human cancer cell lines and a non-cancerous control cell line.

-

Methodology (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

-

-

Objective: To evaluate the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Methodology (Ellman's Method):

-

Prepare a reaction mixture containing the respective cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the rate of the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Mechanism of Action Studies

Should the initial screening reveal promising activity, further studies are warranted to elucidate the underlying mechanism of action.

Figure 2: A simplified diagram illustrating the potential inhibition of the microbial folate synthesis pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1]

-

Amino Group: The primary amino group is often crucial for activity, particularly in antimicrobial agents that mimic PABA. The tertiary amino group in this compound is a key structural feature to investigate.

-

Ester Group: The methyl ester can influence the compound's lipophilicity, membrane permeability, and susceptibility to hydrolysis by esterases.

-

Gem-Dimethyl Group: This group can enhance metabolic stability by preventing enzymatic degradation at the adjacent carbon atom. It may also influence the binding affinity and selectivity for specific biological targets.

Concluding Remarks and Future Directions

This compound represents a novel chemical entity with the potential for diverse biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. The structural relationship to known bioactive p-aminobenzoic acid derivatives provides a strong rationale for its investigation. The experimental workflows outlined in this guide offer a systematic approach to exploring its pharmacological profile. Future research should focus on a comprehensive evaluation of its efficacy and safety, with the ultimate goal of determining its potential as a lead compound for drug development.

References

- Benchchem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

-

Kracmarova, E., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. 2019;25(1):9. Available from: [Link]

-

Waleh, N. S., & O'Sullivan, J. p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. 1976;19(4):534-537. Available from: [Link]

-

Singh, S., et al. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. 2018;81:538-553. Available from: [Link]

-

Roland, S., et al. p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. 1979;22(5):543-548. Available from: [Link]

-

PubChem. Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.

-

Kracmarova, E., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. 2019;10(1):9. Available from: [Link]

-

PubChem. Benzoic acid, 4-(1,1-dimethylethyl)-, compd. with 1-amino-2-propanol (1:1). National Center for Biotechnology Information. Available from: [Link]

-

Al-Amiery, A. A., et al. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. 2018;34(1):345-352. Available from: [Link]

-

PubChem. Methylethyl 4-[(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Advanced drug development and manufacturing.

- Google Patents. Process for preparing aminobenzoate esters.

- Google Patents. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

CAS Common Chemistry. 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Available from: [Link]

-

Abd Al Rahim, N. A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. 2023;15(1):1-18. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(1-amino-1-methylethyl)benzoate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 4-(1-amino-1-methylethyl)benzoate, its derivatives, and analogues. We will delve into the synthesis, chemical properties, and potential therapeutic applications of this class of compounds, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 4-(1-Amino-1-methylethyl)phenyl Moiety

The 4-(1-amino-1-methylethyl)phenyl scaffold is a key building block in medicinal chemistry. The presence of a tertiary amine adjacent to a quaternary carbon on a benzene ring offers a unique combination of steric and electronic properties. This structural motif is found in a variety of biologically active molecules and serves as a crucial pharmacophore for interacting with various biological targets. The methyl ester functionality provides a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule.

Derivatives of 4-aminobenzoic acid (PABA), a structurally related class of compounds, have shown a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[1][2] This suggests that the core structure of this compound holds significant promise for the development of novel therapeutic agents.

Synthesis of the Core Molecule: this compound

A robust and scalable synthesis of the core molecule is paramount for any drug discovery program. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic strategy can be devised based on well-established chemical transformations. The proposed pathway involves a three-step sequence starting from 4-cyanobenzoic acid, leveraging the Ritter reaction to introduce the key 1-amino-1-methylethyl group.

Logical Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4-Cyanobenzoic Acid to Methyl 4-cyanobenzoate

-

Rationale: The initial esterification protects the carboxylic acid and provides the methyl ester functionality present in the final product. A classic Fischer-Speier esterification is a reliable and well-documented method.[3][4]

-

Protocol:

-

To a solution of 4-cyanobenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-cyanobenzoate.

-

Step 2: Ritter Reaction of Methyl 4-cyanobenzoate to Methyl 4-(1-acetamido-1-methylethyl)benzoate

-

Rationale: The Ritter reaction is a powerful method for the formation of a C-N bond by reacting a nitrile with a carbocation source, in this case, a tert-butyl cation generated from tert-butanol in the presence of a strong acid.[5][6] This step introduces the desired 1-acetamido-1-methylethyl group.

-

Protocol:

-

Dissolve Methyl 4-cyanobenzoate (1 equivalent) in a mixture of acetic acid and tert-butanol (excess).

-

Carefully add concentrated sulfuric acid (catalytic amount) to the stirred solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Methyl 4-(1-acetamido-1-methylethyl)benzoate.

-

Step 3: Hydrolysis of Methyl 4-(1-acetamido-1-methylethyl)benzoate

-

Rationale: The final step involves the deprotection of the acetamide group to reveal the primary amine. Acid-catalyzed hydrolysis is a standard method for this transformation.[7]

-

Protocol:

-

Suspend Methyl 4-(1-acetamido-1-methylethyl)benzoate (1 equivalent) in a solution of 6M hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until a pH of 8-9 is reached.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the final product, this compound.

-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the core molecule is essential for its application in drug development.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C11H15NO2 | - |

| Molecular Weight | 193.24 g/mol | - |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |

| pKa | Not reported | - |

Derivatives and Analogues: Exploring Chemical Space for Therapeutic Potential

The core structure of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities.

Logical Derivatization Strategy

Caption: Key modification points on the this compound scaffold.

N-Acyl and N-Alkyl Derivatives

Modification of the primary amine is a common strategy to modulate the polarity, basicity, and hydrogen bonding capacity of the molecule.

-

N-Acylation: Reaction with various acid chlorides or anhydrides can introduce a wide range of acyl groups. This can be particularly useful for targeting enzymes or receptors where specific interactions with the acyl moiety are desired.

-

N-Alkylation: Reductive amination with aldehydes or ketones can yield secondary and tertiary amines. These modifications can influence the compound's ability to cross biological membranes and its metabolic stability.

Representative Protocol: N-Acetylation

-

Dissolve this compound (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

-

Slowly add acetyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours, then quench with water.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the N-acetylated product.

Carboxylic Acid and Amide Analogues

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides.

-

Hydrolysis to Carboxylic Acid: Saponification with a base such as lithium hydroxide or sodium hydroxide will yield the free carboxylic acid. This introduces a negatively charged group at physiological pH, which can be crucial for interactions with certain biological targets.

-

Amidation: The methyl ester can be directly converted to an amide by heating with a desired amine. Alternatively, the carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt) and then reacted with an amine. This allows for the introduction of a diverse range of substituents at this position.

Representative Protocol: Saponification to Carboxylic Acid

-

Dissolve this compound (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1M HCl to a pH of 3-4.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain 4-(1-amino-1-methylethyl)benzoic acid.

Aromatic Ring Substitution

Introducing substituents onto the benzene ring can significantly impact the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing groups must be considered. Alternatively, starting from pre-functionalized 4-cyanobenzoic acid derivatives would be a more controlled approach.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While specific biological data for this compound is limited in publicly available literature, the structural motifs present suggest several potential therapeutic applications. By drawing parallels with structurally related compounds, we can infer potential areas of interest for screening and development.

-

Antimicrobial Agents: As previously mentioned, derivatives of 4-aminobenzoic acid have demonstrated antimicrobial properties.[1][2] The introduction of the lipophilic 1-amino-1-methylethyl group could enhance membrane permeability and potentially lead to improved antibacterial or antifungal activity.

-

Enzyme Inhibitors: The rigid aromatic core with strategically placed functional groups makes this scaffold a good starting point for designing enzyme inhibitors. For example, derivatives of benzoic acid have been explored as inhibitors for various kinases.

-

CNS-Active Agents: The presence of a tertiary amine and an aromatic ring is a common feature in many centrally acting drugs. Modifications to the core structure could lead to compounds with activity at various CNS receptors or transporters.

Future Directions in SAR Studies:

-

Systematic N-acylation and N-alkylation: To probe the size and electronic requirements of the binding pocket.

-

Diverse Amide Library Synthesis: To explore interactions at the C-terminus.

-

Positional Isomers and Ring-substituted Analogues: To understand the importance of the substitution pattern and electronic effects.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. This guide has provided a logical and detailed synthetic pathway to the core molecule, along with strategies for the synthesis of its derivatives. By systematically exploring the chemical space around this core structure and employing robust biological screening, researchers can unlock the full therapeutic potential of this intriguing class of compounds. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and drug development professionals in their quest for new and effective medicines.

References

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 9. [Link]

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

- This is a placeholder for future references discovered during research.

-

Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron letters, 44(8), 1453-1455. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

University of Colorado Boulder. Lab 5 procedure esterification. [Link]

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

- This is a placeholder for future references discovered during research.

-

Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

Sources

- 1. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

Unveiling Methyl 4-(1-amino-1-methylethyl)benzoate: A Technical Guide to its Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-amino-1-methylethyl)benzoate is a fascinating, sterically hindered amino acid derivative that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique α,α-disubstituted structure imparts specific conformational constraints, making it a valuable building block for creating novel peptides and polymers with tailored properties. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and potential applications of this intriguing molecule.

Historical Context and Discovery

While a specific date or individual credited with the "discovery" of this compound is not prominently documented in historical chemical literature, its conceptualization and synthesis are intrinsically linked to the development of methods for creating α,α-disubstituted amino acids. The primary synthetic route to this class of compounds is the Ritter reaction , a powerful chemical transformation discovered by John J. Ritter and P. Paul Minieri in 1948.[1] The Ritter reaction facilitates the formation of N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or a tertiary alcohol, under strong acidic conditions.[1]

The synthesis of this compound, therefore, represents a specific application of this broader, historically significant reaction. The motivation for creating such a molecule likely stems from the desire to explore the impact of its rigid, gem-dimethyl substitution pattern on the properties of larger molecules into which it is incorporated.

Synthetic Pathways: A Detailed Exploration

The synthesis of this compound can be approached through several strategic pathways. The most logical and well-precedented of these is a multi-step synthesis culminating in the formation of the primary amine. Below, we outline a plausible and robust synthetic route, complete with a detailed experimental protocol.

Overall Synthetic Scheme

The most direct synthetic approach involves two key stages:

-

Friedel-Crafts Acylation: To introduce the necessary carbon framework onto the aromatic ring.

-

The Ritter Reaction followed by Hydrolysis, or Nitrile Reduction: To form the crucial α,α-dimethyl amino group.

Alternatively, a more direct Ritter reaction on a suitable tertiary alcohol precursor is a viable and efficient strategy.

Caption: Plausible synthetic pathways to this compound.

Detailed Experimental Protocol: A Representative Synthesis via the Ritter Reaction

This protocol details the synthesis starting from the commercially available Methyl 4-acetylbenzoate.

Step 1: Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate (Grignard Reaction)

-

Materials:

-

Methyl 4-acetylbenzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Slowly add a solution of Methyl 4-acetylbenzoate in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-(1-hydroxy-1-methylethyl)benzoate.

-

Step 2: Synthesis of Methyl 4-(1-acetamido-1-methylethyl)benzoate (Ritter Reaction)

-

Materials:

-

Methyl 4-(1-hydroxy-1-methylethyl)benzoate

-

Acetonitrile

-

Concentrated sulfuric acid

-

Ice-cold water

-

Sodium bicarbonate solution

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve Methyl 4-(1-hydroxy-1-methylethyl)benzoate in acetonitrile.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

The product, Methyl 4-(1-acetamido-1-methylethyl)benzoate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Step 3: Synthesis of this compound (Hydrolysis)

-

Materials:

-

Methyl 4-(1-acetamido-1-methylethyl)benzoate

-

Hydrochloric acid (e.g., 6M)

-

Sodium hydroxide solution

-

-

Procedure:

-

Suspend Methyl 4-(1-acetamido-1-methylethyl)benzoate in hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a sodium hydroxide solution until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Alternative Protocol: Reduction of a Nitrile Precursor

An alternative and potentially more streamlined approach involves the reduction of the commercially available "Methyl 4-(1-cyano-1-methylethyl)benzoate".

-

Materials:

-

Methyl 4-(1-cyano-1-methylethyl)benzoate[2]

-

Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Anhydrous tetrahydrofuran (THF) or ethanol (for hydrogenation)

-

Appropriate work-up reagents (e.g., water, sodium hydroxide solution)

-

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of Methyl 4-(1-cyano-1-methylethyl)benzoate in anhydrous THF.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in most organic solvents |

Applications and Future Directions

The unique structural features of this compound make it a valuable building block in several areas of research:

-

Peptidomimetics and Drug Discovery: The gem-dimethyl group restricts the conformational flexibility around the α-carbon. When incorporated into a peptide backbone, this can induce specific secondary structures, such as β-turns or helical motifs. This is highly desirable in drug design for creating peptides with enhanced stability, receptor affinity, and biological activity.

-

Polymer Chemistry: As a monomer, it can be used to synthesize polymers with unique physical and thermal properties. The rigid substituent can influence chain packing and intermolecular interactions, leading to materials with high glass transition temperatures or specific mechanical strengths.

-

Asymmetric Synthesis: The amino acid derivative can serve as a chiral ligand or a starting material for the synthesis of more complex chiral molecules.

Future research will likely focus on the incorporation of this and similar α,α-disubstituted amino acids into novel pharmaceuticals and advanced materials. The development of more efficient and stereoselective synthetic methods will also be a key area of investigation.

Conclusion